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Introduction

Taniborbactam (formerly VNRX-5133) is an investigational, bicyclic boronate -lactamase
inhibitor (BLI) being developed to combat antibiotic resistance in Gram-negative bacteria.[1][2]
Its significance lies in its broad spectrum of activity, which includes inhibition of both serine-3-
lactamases (SBLs) of Ambler classes A, C, and D, and metallo-pB-lactamases (MBLS) of class
B.[2][3] This positions taniborbactam as a promising agent to restore the efficacy of -lactam
antibiotics against multidrug-resistant pathogens, a critical challenge in modern medicine. This
guide provides a comprehensive overview of the chemical structure, properties, and
mechanism of action of taniborbactam.

Chemical Structure and Properties

Taniborbactam is a synthetic organic molecule containing a unique bicyclic boronate core,
which is crucial for its inhibitory activity.[4]

Chemical Identifiers
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Identifier Value

(8R)-3-[[2-[4-(2-

Aminoethylamino)cyclohexyl]acetyllamino]-2-

IUPAC Name . -
hydroxy-3,4-dihydro-1,2-benzoxaborinine-8-
carboxylic acid[5]

CAS Number 1613267-49-4[5]

Molecular Formula C19H28BNsOs5[6]

Molecular Weight 389.26 g/mol [6]

Synonyms VNRX-5133, VNRX5133[5][7]

Physicochemical Properties

The following table summarizes key physicochemical properties of taniborbactam. It is
important to note that some of these values are predicted based on computational models.

Property Value Source
Water Solubility 0.111 mg/mL (Predicted) ALOGPS[6]
logP -0.95 (Predicted) ALOGPSJ[6]
pKa (Strongest Acidic) 3.78 (Predicted) ChemAxon|[6]
pKa (Strongest Basic) 10.38 (Predicted) ChemAxon|[6]
Polar Surface Area 133.91 A2 (Predicted) ChemAxon|[6]
Hydrogen Bond Donors 5 (Predicted) ChemAxon|[6]
Hydrogen Bond Acceptors 7 (Predicted) ChemAxon|[6]
Rotatable Bond Count 7 (Predicted) ChemAxon|[6]

Mechanism of Action

Taniborbactam's primary mechanism of action is the inhibition of bacterial 3-lactamase
enzymes. These enzymes are the primary defense mechanism of many resistant bacteria
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against 3-lactam antibiotics like penicillins and cephalosporins. By inactivating these enzymes,
taniborbactam restores the antibiotic's ability to bind to its target, the penicillin-binding proteins
(PBPs), thereby disrupting bacterial cell wall synthesis and leading to cell death.

Taniborbactam exhibits a dual mechanism of inhibition:

e Serine-B-Lactamases (SBLS): It acts as a reversible covalent inhibitor. The boron atom forms
a covalent bond with the catalytic serine residue in the active site of the SBL, leading to a
stable but reversible complex. This prolonged residence time in the active site effectively
sequesters the enzyme.[2][3]

o Metallo-B-Lactamases (MBLSs): Against MBLs, which utilize zinc ions for catalysis,
taniborbactam acts as a competitive inhibitor.[2] It binds to the active site, preventing the
substrate from accessing the catalytic zinc ions.

The following diagram illustrates the general mechanism of 3-lactamase inhibition by
taniborbactam, leading to the potentiation of a 3-lactam antibiotic's activity.
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Caption: Mechanism of action of taniborbactam in overcoming (-lactamase mediated
resistance.

In Vitro Inhibitory Activity

Taniborbactam has demonstrated potent inhibition against a wide range of -lactamase
enzymes, as evidenced by its low half-maximal inhibitory concentration (ICso) and inhibition
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constant (Ki) values.

Table of ICso Values for Taniborbactam Against Various (3-Lactamases

B-Lactamase Target Enzyme Class ICs0 (NM)
KPC-2 A 30[5]
AmpC C 32[5]
OXA-48 D 42[5]
VIM-2 B 20[5]

Table of Ki Values for Taniborbactam Against Serine and Metallo-3-Lactamases

B-Lactamase Enzyme Class Ki (M)
SHV-5 A 0.002 - 0.017[8]
KPC-2 A 0.002 - 0.017[8]
CTX-M-15 A 0.002 - 0.017[8]
P99 AmpC C 0.002 - 0.017[8]
VIM-2 B 0.019[8]
NDM-1 B 0.081[8]

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and specific assays of
taniborbactam are often proprietary. However, the scientific literature provides a general outline
of the methodologies employed.

Synthesis of Taniborbactam

The synthesis of taniborbactam is a multi-step process. A key strategic element involves the
Matteson homologation, a method for the stereospecific synthesis of a-chloro boronic esters,
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which serves as a crucial intermediate.[1] The general workflow can be conceptualized as
follows:

Boronate Ester
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Caption: Generalized synthetic workflow for taniborbactam.
Methodology Outline:

o Preparation of the Boronate Ester: The synthesis typically begins with a functionalized
benzoic acid derivative which is converted into a boronate ester.

o Matteson Homologation: The boronate ester undergoes Matteson homologation to introduce
a chloromethyl group with stereochemical control, forming a key a-chloro boronic ester
intermediate.[1]

o Side Chain Synthesis: A separate synthetic route is used to prepare the
cyclohexylaminoethylacetyl side chain.

e Coupling and Deprotection: The a-chloro boronic ester is then coupled with the synthesized
side chain. Subsequent deprotection steps yield the final taniborbactam molecule.

B-Lactamase Inhibition Assay (General Protocol)

The inhibitory activity of taniborbactam against various (3-lactamases is typically determined
using a spectrophotometric assay with a chromogenic 3-lactam substrate, such as nitrocefin.

Methodology Outline:

e Enzyme and Inhibitor Preparation: Purified B-lactamase enzyme and a dilution series of
taniborbactam are prepared in a suitable buffer (e.g., phosphate buffer).

e Pre-incubation: The enzyme is pre-incubated with varying concentrations of taniborbactam
for a defined period to allow for inhibitor binding.
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e Initiation of Reaction: The reaction is initiated by the addition of the chromogenic substrate
(e.g., nitrocefin).

o Measurement of Hydrolysis: The hydrolysis of the substrate is monitored by measuring the
change in absorbance at a specific wavelength over time using a spectrophotometer.

» Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The
ICso0 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then
determined by plotting the reaction rates against the inhibitor concentrations and fitting the
data to a suitable dose-response curve. For determining the Ki value, kinetic parameters are
measured at various substrate and inhibitor concentrations and the data is fitted to
appropriate enzyme inhibition models (e.g., Michaelis-Menten for competitive inhibition).

Conclusion

Taniborbactam represents a significant advancement in the fight against antibiotic-resistant
bacteria. Its broad-spectrum activity, encompassing both serine- and metallo-B-lactamases,
addresses a critical unmet medical need. The data presented in this guide underscore its
potent inhibitory properties and provide a foundational understanding for researchers and drug
development professionals. Further clinical development will be crucial in establishing the
therapeutic role of taniborbactam in treating serious Gram-negative infections.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. ijprajournal.com [ijprajournal.com]

e 2. VNRX-5133 (Taniborbactam), a Broad-Spectrum Inhibitor of Serine- and Metallo-3-
Lactamases, Restores Activity of Cefepime in Enterobacterales and Pseudomonas
aeruginosa - PubMed [pubmed.ncbi.nim.nih.gov]

o 3.researchgate.net [researchgate.net]

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b611150?utm_src=pdf-custom-synthesis
https://ijprajournal.com/issue_dcp/An%20asymmetric%20synthesis%20of%20Taniborbactam%20enantiomer.pdf
https://pubmed.ncbi.nlm.nih.gov/31871094/
https://pubmed.ncbi.nlm.nih.gov/31871094/
https://pubmed.ncbi.nlm.nih.gov/31871094/
https://www.researchgate.net/publication/338124953_VNRX-5133_Taniborbactam_a_Broad-Spectrum_Inhibitor_of_Serine-_and_Metallo-b-Lactamases_Restores_Activity_of_Cefepime_in_Enterobacterales_and_Pseudomonas_aeruginosa
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611150?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

4. Discovery of Taniborbactam (VNRX-5133): A Broad-Spectrum Serine- and Metallo-3-
lactamase Inhibitor for Carbapenem-Resistant Bacterial Infections - PMC
[pmc.ncbi.nlm.nih.gov]

e 5. medchemexpress.com [medchemexpress.com]
e 6. go.drugbank.com [go.drugbank.com]

o 7.researchgate.net [researchgate.net]

» 8. usiena-air.unisi.it [usiena-air.unisi.it]

 To cite this document: BenchChem. [Taniborbactam: A Technical Guide to a Novel Broad-
Spectrum (-Lactamase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b611150#taniborbactam-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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